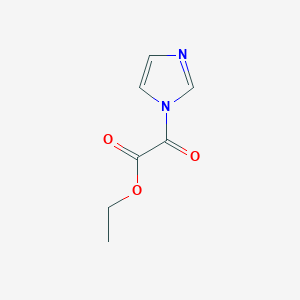

ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate

Vue d'ensemble

Description

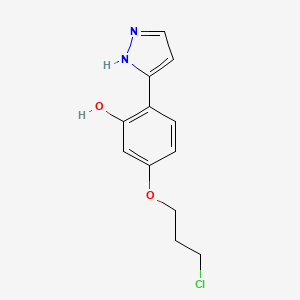

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole has a five-membered ring structure with two nonadjacent nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

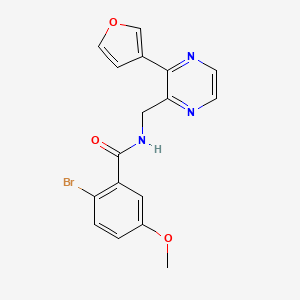

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate” are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of New Compounds

Ethyl 2-(1H-imidazol-1-yl)acetate has been used to synthesize novel compounds like 1,3,4-oxadiazole derivatives, which were evaluated for their antibacterial activity against common bacteria such as Proteus spp, S.pyogenes, Escherichia coli, and P.aeruginosa. This study demonstrates the potential of ethyl 2-(1H-imidazol-1-yl)acetate in creating new bioactive molecules (Al-badrany, Mohammed, & Alasadi, 2019).

Development of Antitumor Agents

Research has shown the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in synthesizing compounds like pyrazole, thiophene, coumarin, and pyridine derivatives. These compounds displayed significant antitumor activities against various cancer cell lines, indicating the importance of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate derivatives in cancer research (Mohareb & Gamaan, 2018).

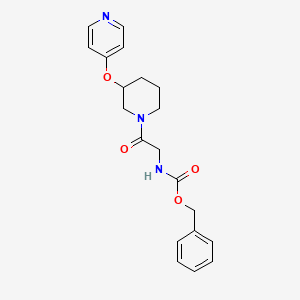

Inhibitors of Protein-Tyrosine Phosphatase 1B

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been prepared and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme involved in regulating insulin signaling. Certain compounds in this class exhibited significant inhibitory activities, making them potential candidates for treating diseases related to insulin resistance, such as type 2 diabetes (Navarrete-Vázquez et al., 2012).

Chemical Properties and Applications

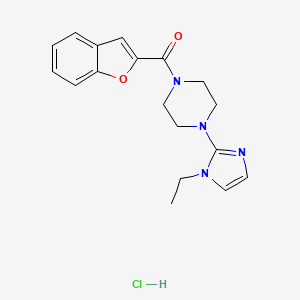

Synthesis of Copper(II) Complexes

Ethyl 2-(1H-imidazol-1-yl)acetate has been utilized in the synthesis of copper(II) complexes, showcasing its potential in the development of new materials with interesting electronic and structural properties (Banerjee et al., 2013).

Corrosion Inhibition

Derivatives of ethyl 2-(1H-imidazol-1-yl)acetate, such as benzimidazole bearing 1, 3, 4-oxadiazoles, have been studied for their corrosion inhibition properties for mild steel in sulphuric acid. This research highlights the compound's utility in industrial applications like corrosion protection (Ammal, Prajila, & Joseph, 2018).

Catalytic Activity

Ethyl 2-(1H-imidazol-1-yl)acetate derivatives have been shown to have catalytic activity in various chemical reactions, such as the unexpected aldehyde-catalyzed reaction of imidazole N-oxides with ethyl cyanoacetate. This indicates its potential role in synthetic organic chemistry and catalysis (Kutasevich et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is a compound that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The properties of imidazole derivatives, such as their high solubility in water and other polar solvents , could potentially be influenced by environmental factors.

Propriétés

IUPAC Name |

ethyl 2-imidazol-1-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAIBUKGGKFUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)